
Fluorogenic Proteasome Substrate
概要
説明
準備方法
Fluorogenic Proteasome Substrate can be synthesized using solid-phase peptide synthesis techniques . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under an inert atmosphere to prevent oxidation of the amino acids . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography . Industrial production of this compound involves the extraction of the toxin from the venom of the scorpion Leiurus quinquestriatus hebraeus .
化学反応の分析
Fluorogenic Proteasome Substrate primarily undergoes binding reactions with potassium channels . It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The major product formed from its interaction with potassium channels is a blocked channel, which prevents the flow of potassium ions .
科学的研究の応用
High-Throughput Screening (HTS)
Fluorogenic substrates have proven advantageous for HTS in drug discovery. For instance, the substrate Suc-LLVY-AMC was utilized to screen for small molecule agonists of the 20S proteasome, leading to the identification of compounds MK-866 and AM-404 as effective stimulators of proteasome activity . Additionally, a peptide-based FRET reporter was developed, which demonstrates increased sensitivity and dynamic range compared to traditional substrates, making it suitable for HTS applications .
Selective Activity Measurement
Recent advancements have led to the design of fluorogenic substrates that selectively target specific proteasome subunits. For example, a set of fluorogenic substrates was reverse-engineered based on selective proteasome inhibitors, demonstrating high selectivity for β1c, β1i, β2c, and β5i subunits in Raji cell lysates . This specificity allows researchers to dissect the roles of individual proteasome subunits in various biological processes.
Monitoring Proteasome Activity in Live Cells
Fluorogenic substrates have been employed to monitor proteasome activity in living cells. The Suc-LLVY-AMC substrate was microinjected into cell nuclei to visualize proteasome activity dynamically . In another study, the Me4BodipyFL-Ahx3-L3-VS probe revealed that quiescent neural stem cells exhibit reduced proteasome activity compared to activated stem cells . These applications underscore the utility of fluorogenic substrates in understanding cellular dynamics.
Investigating Disease Mechanisms
Fluorogenic substrates are instrumental in studying diseases linked to proteasomal dysfunction. For instance, they have been used to explore the role of the immunoproteasome in autoimmune diseases and hematological cancers . By assessing substrate hydrolysis rates in disease models, researchers can gain insights into how altered proteasome activity contributes to disease pathology.
Plant Science Applications
In plant biology, fluorogenic substrates like MV151 have been applied to monitor proteasome activation in Arabidopsis plants treated with benzothiadiazole (BTH), providing a method to study plant immune responses . This highlights the versatility of fluorogenic substrates beyond mammalian systems.
Case Studies and Research Findings
Study | Application | Key Findings |
---|---|---|
Trader et al. (2017) | HTS | Identified MK-866 and AM-404 as proteasome activators using Suc-LLVY-AMC substrate. |
Leeman et al. (2018) | Live Cell Imaging | Demonstrated reduced proteasome activity in quiescent neural stem cells using Me4BodipyFL-Ahx3-L3-VS probe. |
Li et al. (2012) | Disease Research | Used MV151 probe to identify Plasmodium-specific inhibitors targeting the proteasome. |
Coleman & Trader (2018) | HTS | Developed a peptide-based FRET reporter with enhanced sensitivity for substrate detection. |
作用機序
Fluorogenic Proteasome Substrate exerts its effects by binding to the pore of calcium-activated voltage-gated potassium channels . This binding occurs at one of four independent, overlapping binding sites on the channel . The interaction between this compound and the potassium channel involves specific amino acid residues, such as Asn30 on this compound and Asp381 on the potassium channel . This binding blocks the flow of potassium ions through the channel, leading to neuronal hyperexcitability .
類似化合物との比較
Fluorogenic Proteasome Substrate is similar to other scorpion toxins, such as agitoxin and margatoxin . These toxins also block potassium channels but differ in their amino acid sequences and binding affinities . For example, agitoxin is another peptide toxin from the venom of Leiurus quinquestriatus hebraeus, while margatoxin is derived from the venom of the scorpion Centruroides margaritatus . This compound is unique in its specific binding sites and the particular potassium channels it targets .
生物活性
Fluorogenic proteasome substrates are specialized peptides designed to monitor the activity of proteasomes, which are crucial for protein degradation in cells. These substrates fluoresce upon cleavage by proteasomes, allowing researchers to study proteolytic activities in various biological contexts. This article delves into the biological activity of these substrates, highlighting their design, efficacy, and applications in research.
Overview of Proteasome Function
Proteasomes are multi-subunit complexes responsible for degrading ubiquitinated proteins, thereby regulating various cellular processes such as cell cycle progression, apoptosis, and responses to oxidative stress. The 20S proteasome, the core catalytic component, can be activated by regulatory particles in the 26S proteasome complex. Understanding how fluorogenic substrates interact with different proteasome subtypes is essential for elucidating their biological roles.
Design and Synthesis of Fluorogenic Substrates
Fluorogenic substrates are typically designed based on the structure of known proteasome inhibitors. Recent studies have focused on creating substrates that selectively target specific proteasome subunits (β1c, β1i, β2c, β5c, β5i) to enhance the specificity and sensitivity of assays.
- Substrate Examples :
- LU-FS01c: Selective for β1c
- LU-FS01i: Selective for β1i
- LU-FS02c: Selective for β2c
- LU-FS05i: Selective for β5i
These substrates were evaluated using crude cell extracts and purified proteasomes, demonstrating varying degrees of selectivity and activity. Notably, LU-FS01c showed significant fluorescence when processed by its target subunit but was inhibited by specific proteasome inhibitors, confirming its selectivity .
Biological Activity Assessment
The biological activity of fluorogenic substrates can be assessed through various experimental setups:
- Cell Lysate Experiments :
- Purified Proteasome Assays :
- Impact of ATP and Mg²⁺ :
Case Study 1: Immunoproteasome Activity Measurement
A study utilized commercially available fluorogenic peptide substrates to assess immunoproteasome activity in whole-cell lysates from HeLa cells treated with interferon-gamma (IFN-γ). The findings indicated that these substrates could effectively measure immunoproteasome activity while maintaining specificity against other cellular proteases .
Case Study 2: High-Throughput Screening (HTS)
Fluorogenic substrates have been employed in HTS to identify small molecule agonists that enhance proteasome activity. For example, Suc-LLVY-AMC was used to screen compounds leading to the identification of MK-866 and AM-404 as effective stimulators of purified 20S proteasome activity .
Data Table: Summary of Fluorogenic Substrates
Substrate Name | Target Subunit | Selectivity | Activity in Cell Lysate | Activity in Purified Proteasome |
---|---|---|---|---|
LU-FS01c | β1c | High | Yes | Yes |
LU-FS01i | β1i | High | Yes | Yes |
LU-FS02c | β2c | Moderate | Yes | Moderate |
LU-FS05i | β5i | High | Yes | Yes |
LU-FS02i | β2i | Low | No | No |
LU-FS05c | β5c | Low | No | No |
特性
IUPAC Name |
benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKZGQYQLYCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390900 | |
Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141223-71-4 | |
Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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